Alk5-IN-82

ALK5 TGFβRI Kinase Inhibition

ALK5-IN-82 is a small‑molecule inhibitor of activin receptor‑like kinase 5 (ALK5), also known as TGF‑β type I receptor (TGFβRI). It is characterized by a nanomolar biochemical potency (IC₅₀ = 9.1 nM) and demonstrates cellular functional activity by suppressing TGF‑β‑induced expression of pro‑fibrotic markers in human umbilical vein endothelial cells (HUVECs).

Molecular Formula C22H19N7OS
Molecular Weight 429.5 g/mol
Cat. No. B15542356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-82
Molecular FormulaC22H19N7OS
Molecular Weight429.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H19N7OS/c1-14-4-2-6-17(26-14)22-21(15-7-8-19-24-13-25-29(19)12-15)27-18(28-22)11-23-20(30)10-16-5-3-9-31-16/h2-9,12-13H,10-11H2,1H3,(H,23,30)(H,27,28)
InChIKeyKZSPYKVLMGQZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ALK5-IN-82: A Potent Activin Receptor-Like Kinase 5 Inhibitor for Fibrosis and TGF‑β Signaling Research


ALK5-IN-82 is a small‑molecule inhibitor of activin receptor‑like kinase 5 (ALK5), also known as TGF‑β type I receptor (TGFβRI). It is characterized by a nanomolar biochemical potency (IC₅₀ = 9.1 nM) [1] and demonstrates cellular functional activity by suppressing TGF‑β‑induced expression of pro‑fibrotic markers in human umbilical vein endothelial cells (HUVECs) [2]. The compound is primarily employed in preclinical research aimed at elucidating TGF‑β/ALK5‑mediated signaling pathways and evaluating therapeutic interventions for fibrotic diseases, particularly cardiac fibrosis [3].

ALK5-IN-82: Why Structural Analogs Cannot Be Assumed Interchangeable in ALK5 Inhibition Studies


Small‑molecule ALK5 inhibitors exhibit substantial variability in biochemical potency, cellular efficacy, and kinase selectivity profiles. Compounds within this class—such as SB‑431542, galunisertib, vactosertib, and SB‑525334—display IC₅₀ values that range from 4 nM to 94 nM, and their functional activity in TGF‑β‑driven cellular assays is not directly correlated with biochemical binding alone [1]. Moreover, differences in off‑target kinase engagement and tissue‑specific activity can profoundly influence experimental outcomes [2]. Therefore, generic substitution of one ALK5 inhibitor for another without empirical validation of the specific compound's potency and cellular efficacy in the relevant model system may lead to misinterpretation of TGF‑β pathway contributions. The following quantitative evidence delineates the exact parameters that differentiate ALK5‑IN‑82 from its closest comparators.

ALK5-IN-82: Quantitative Differentiators for Scientific Procurement Decisions


Biochemical ALK5 Inhibition Potency: IC₅₀ Comparison Against Four Prevalent In‑Class Inhibitors

ALK5-IN-82 inhibits ALK5 with an IC₅₀ of 9.1 nM in a cell‑free assay [1]. This potency is approximately 10‑fold greater than that of the widely used tool compound SB‑431542 (IC₅₀ = 94 nM) and approximately 6‑fold greater than the clinical‑stage inhibitor galunisertib (LY2157299; IC₅₀ = 56 nM) . It is also moderately more potent than vactosertib (EW‑7197; IC₅₀ = 12.9 nM) [2] and SB‑525334 (IC₅₀ = 14.3 nM) [3].

ALK5 TGFβRI Kinase Inhibition Biochemical Assay

Cellular Functional Activity: Suppression of TGF‑β‑Induced Pro‑Fibrotic Protein Expression

ALK5-IN-82 inhibits the TGF‑β‑induced protein expression of α‑smooth muscle actin (α‑SMA), collagen I, tissue inhibitor of metalloproteinase 1 (TIMP‑1), and matrix metalloproteinase 13 (MMP‑13) in human umbilical vein endothelial cells (HUVECs) [1][2]. While direct comparator data for these specific markers are not available for other ALK5 inhibitors in the same cellular context, the ability to concurrently suppress multiple pro‑fibrotic mediators distinguishes ALK5‑IN‑82 from compounds that have been characterized solely by biochemical IC₅₀ or limited cellular readouts.

Fibrosis TGF‑β Signaling α‑SMA Collagen I HUVEC

Disease‑Relevant Application Focus: Cardiac Fibrosis Indication

ALK5-IN-82 is explicitly annotated by multiple vendors as having potential for cardiac fibrosis research [1][2]. In contrast, many widely used ALK5 inhibitors (e.g., SB‑431542, galunisertib, vactosertib) are primarily positioned for oncology or general TGF‑β pathway studies, with limited or no vendor‑stated focus on cardiac fibrosis. This disease‑specific orientation may streamline experimental design for investigators studying myocardial fibrosis and related cardiomyopathies.

Cardiac Fibrosis Fibrosis Cardiovascular Disease ALK5

Reported Selectivity Profile

ALK5-IN-82 is described by multiple vendors as a 'highly selective' or 'selective' ALK5 inhibitor [1][2]. Although quantitative selectivity data (e.g., kinome‑wide profiling) have not been disclosed, the consistent annotation suggests that the compound was designed or identified to exhibit a favorable selectivity window over other ALK family members and unrelated kinases. For comparison, SB‑525334 demonstrates 4‑fold selectivity over ALK4 and is inactive against ALK2/3/6 (IC₅₀ > 10 μM) [3], while vactosertib inhibits ALK2 and ALK4 at nanomolar concentrations (IC₅₀ = 17.3 nM) [4].

ALK5 Kinase Selectivity TGFβRI Off‑target

ALK5-IN-82: Recommended Research and Industrial Application Scenarios Based on Evidence


Cardiac Fibrosis Preclinical Modeling

Given its explicit annotation for cardiac fibrosis research [1], ALK5‑IN‑82 is well suited for in vitro and in vivo studies investigating TGF‑β‑driven myocardial fibrosis. The compound's potent biochemical IC₅₀ (9.1 nM) and cellular suppression of α‑SMA and collagen I [2] support its use in cardiac fibroblast and endothelial cell assays, as well as in rodent models of pressure‑overload‑induced cardiac fibrosis.

TGF‑β/ALK5 Signaling Pathway Dissection in Endothelial Cells

The demonstrated inhibition of TGF‑β‑induced α‑SMA, collagen I, TIMP‑1, and MMP‑13 in HUVECs [3] positions ALK5‑IN‑82 as a valuable tool for elucidating ALK5‑mediated transcriptional programs in endothelial cells. This is particularly relevant for studies on EndMT and vascular remodeling.

Comparative Inhibitor Studies Requiring Potent ALK5 Blockade

With an IC₅₀ approximately 10‑fold lower than SB‑431542 , ALK5‑IN‑82 can serve as a high‑potency reference compound in comparative pharmacology experiments. Its use may help define concentration‑response relationships with greater precision and reduce potential off‑target liabilities associated with higher inhibitor concentrations.

Fibrosis‑Focused Chemical Biology and Drug Discovery

For research programs targeting fibrotic diseases, ALK5‑IN‑82 offers a combination of potent ALK5 inhibition and direct cellular evidence of anti‑fibrotic activity [4]. It can be employed as a benchmark compound in screening cascades or as a starting point for medicinal chemistry optimization.

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